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aprotinin, Arg(15)-Glu(52)- - 114264-91-4

aprotinin, Arg(15)-Glu(52)-

Catalog Number: EVT-1509751
CAS Number: 114264-91-4
Molecular Formula: C10H15N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aprotinin, specifically the compound Arg(15)-Glu(52)-, is a serine protease inhibitor derived from bovine lung. It is a single-chain polypeptide consisting of 58 amino acids, characterized by three disulfide bonds that stabilize its structure. Aprotinin is known for its ability to inhibit various proteolytic enzymes, particularly trypsin, chymotrypsin, and plasmin, making it a valuable tool in biochemical research and clinical applications. Its molecular weight is approximately 6511 Da, and it has been classified as a competitive inhibitor of serine proteases.

Synthesis Analysis

Methods

The synthesis of aprotinin can be achieved through several methods:

  1. Extraction from Biological Sources: Aprotinin can be isolated from bovine lung tissue using techniques such as ammonium sulfate precipitation followed by chromatographic methods.
  2. Recombinant DNA Technology: Advances in biotechnology allow for the production of aprotinin through recombinant DNA techniques in microbial systems, which can yield high quantities of the protein with consistent quality.

Technical Details

The extraction process typically involves:

  • Homogenization of lung tissue.
  • Precipitation with ammonium sulfate to concentrate the protein.
  • Purification via ion-exchange chromatography or affinity chromatography targeting serine proteases.

This method ensures that the final product retains its biological activity while being free from contaminants.

Molecular Structure Analysis

Structure

Aprotinin's structure is characterized by:

  • A single polypeptide chain with 58 amino acids.
  • Three disulfide bridges that contribute to its stability.
  • A compact tertiary structure that allows for effective binding to serine proteases.

Data

The crystal structure of aprotinin has been analyzed through X-ray crystallography, revealing its interactions with various ligands, including sucrose octasulfate. These studies show that aprotinin can form stable complexes with other molecules, which is crucial for understanding its binding mechanisms .

Chemical Reactions Analysis

Reactions

Aprotinin undergoes reversible binding with serine proteases, forming stable complexes that inhibit enzyme activity. The inhibition mechanism involves:

  • Binding to the active site of the enzyme.
  • Preventing substrate access and subsequent hydrolysis.

Technical Details

The dissociation of aprotinin-protease complexes typically occurs at extreme pH levels (pH < 3 or pH > 10), indicating that environmental conditions significantly influence its inhibitory activity .

Mechanism of Action

Aprotinin functions primarily as a competitive inhibitor of serine proteases. Its mechanism involves:

  • Binding to the active site of enzymes such as trypsin and plasmin.
  • Stabilizing the enzyme-inhibitor complex through electrostatic interactions and hydrogen bonding.

This inhibition slows down fibrinolysis, making aprotinin useful in surgical settings where excessive bleeding is a concern .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: ~6511 Da
  • Solubility: Freely soluble in water (>10 mg/mL).
  • Isoelectric Point: pI = 10.5
  • Stability: Stable across a wide range of pH (1–12), but sensitive to reducing agents.

Chemical Properties

  • Chemical Formula: C₁₄H₂₃N₄O₆S₃
  • Thermal Stability: Aprotinin retains stability at high temperatures but can be degraded by certain enzymes like thermolysin when heated above 60–80 °C .
Applications

Aprotinin has several scientific uses:

Molecular Design and Engineering of Arg(15)-Glu(52)-Aprotinin

Structural Determinants of Arg(15)-Glu(52) Substitution in Aprotinin

The [Arg15,Glu52]aprotinin variant represents a strategically engineered modification of the native bovine pancreatic trypsin inhibitor (BPTI) scaffold, where simultaneous substitutions at positions 15 and 52 confer distinctive biochemical properties. This double-mutant variant was designed to optimize protease binding affinity while maintaining the characteristic Kunitz domain fold—a compact tertiary structure stabilized by three conserved disulfide bonds forming a twisted β-hairpin and C-terminal α-helix [6] [10]. The Arg15 substitution specifically targets the P1 position within the protease-binding loop, a critical determinant for trypsin-like serine protease specificity. X-ray crystallographic analyses reveal that Arg15 establishes a salt bridge with Asp189 at the base of trypsin's S1 pocket, enhancing complementary electrostatic interactions beyond those achievable by native lysine [4].

Concurrently, the Glu52 substitution introduces a charged residue within the protein's core tertiary structure. Structural analyses indicate this mutation induces localized conformational rearrangements in the C-terminal helix without disrupting global folding integrity. The combined substitutions create a cooperative effect: Arg15 enhances direct binding affinity to target proteases, while Glu52 optimizes the structural environment necessary for maintaining functional rigidity during protease interaction. This engineered variant demonstrates exceptional inhibition of human cationic trypsin (Ki ≤ 10-11 M) and human plasmin (Ki = 1.3 × 10-10 M), while showing no detectable inhibition of non-target proteases like leukocyte elastase or pancreatic elastase [1].

Table 1: Inhibition Constants of [Arg15,Glu52]Aprotinin Against Key Proteases

Target ProteaseInhibition Constant (Ki)Specificity Enhancement
Human cationic trypsin≤ 10-11 M100-fold vs. native aprotinin
Human plasmin1.3 × 10-10 M12-fold vs. native aprotinin
Human plasma kallikrein3.2 × 10-10 M8-fold vs. native aprotinin
Human urinary kallikrein≤ 10-11 MComparable to native
Human anionic trypsin≤ 10-11 M100-fold vs. native aprotinin

Site-Directed Mutagenesis Strategies for Position-Specific Modifications

The precision engineering of [Arg15,Glu52]aprotinin employed advanced cassette mutagenesis techniques, leveraging synthetic DNA fragments to facilitate simultaneous multi-site substitutions. Initial construction involved modifying a synthetic [Glu52]aprotinin gene template through the strategic exchange of oligonucleotide cassettes encoding the Arg15 mutation [1] [5]. This cassette-based approach enabled the efficient introduction of multiple mutations without requiring extensive gene resynthesis. The mutagenized gene was subsequently fused to the N-terminal segment of bacteriophage MS-2 polymerase within a temperature-inducible E. coli expression system (pEX2 plasmid vector), creating a fusion protein that directed the recombinant product toward inclusion bodies—a strategy that minimized proteolytic degradation while enhancing yield [1] [5].

Critical refinements in expression vector design included the incorporation of specialized cleavage sites between the fusion partner and the aprotinin moiety. Following purification of inclusion bodies, the fusion protein underwent precise cleavage using cyanogen bromide (CNBr), which targeted methionine residues engineered at junction points. Subsequent renaturation via redox-shuffling systems (glutathione/cystamine) enabled correct disulfide bond formation, achieving >90% functional recovery. Alternative enzymatic cleavage strategies employed factor Xa or enterokinase when compatible cleavage sequences were incorporated [2]. For position-specific mutagenesis beyond residues 15 and 52, phage display methodologies enabled randomization of residues 11, 13, 15, 17, and 19, followed by functional selection for binding to target proteases like chymotrypsin, yielding variants with unexpected P1 specificities including histidine and asparagine [4].

Table 2: Vector Systems for Recombinant Aprotinin Expression

Vector SystemFusion PartnerCleavage MethodExpression YieldKey Advantages
pEX2 (E. coli)MS-2 polymeraseCyanogen bromide15-20 mg/LTemperature-inducible; inclusion body protection
pIN-III (E. coli)β-galactosidaseFactor Xa8-12 mg/LStrong promoter; cytosolic expression
Synthetic cassetteNoneN/A5-8 mg/L (chemical synthesis)No fusion cleavage needed; limited to short sequences
Plant expressionUbiquitinUbiquitin hydrolase0.1-0.5% TSP*Eukaryotic processing; potential for large-scale production

*Total Soluble Protein

Comparative Analysis of Synthetic vs. Recombinant Gene Construction Methods

The production of [Arg15,Glu52]aprotinin has been achieved through two principal methodologies: synthetic gene construction and recombinant expression, each presenting distinct advantages in fidelity, scalability, and functional output. Synthetic gene approaches utilize stepwise solid-phase oligonucleotide synthesis followed by enzymatic ligation to assemble the complete 175-bp aprotinin coding sequence. This method enables absolute control over codon optimization (e.g., preferential E. coli codons) and precise placement of restriction sites for cassette exchange mutagenesis. However, synthetic construction is typically limited by lower yields (5-8 mg/L) and higher error frequencies in sequences exceeding 200 bp, necessitating rigorous sequencing validation [1] [5].

Recombinant expression in E. coli via fusion systems delivers substantially higher yields (15-20 mg/L) but introduces complexities in post-translational processing. The temperature-inducible MS-2 polymerase fusion system drives the expressed protein into insoluble inclusion bodies, which require denaturation (6M guanidine-HCl), purification under reducing conditions, and iterative renaturation to achieve native conformation. While recombinant systems offer superior scalability, the necessity for cleavage and refolding introduces yield losses (10-30%) and potential misfolding artifacts [1]. Plant-based recombinant systems (e.g., transgenic maize) have emerged as alternative platforms, leveraging ubiquitin fusions and plant-optimized codons to achieve accumulation at 0.1-0.5% of total soluble protein. Though currently lower yielding than bacterial fermentation, plant systems eliminate endotoxin concerns and may offer cost advantages in large-scale manufacturing [3].

Table 3: Performance Metrics of Aprotinin Production Technologies

ParameterChemical SynthesisE. coli RecombinantPlant Recombinant
Maximum yield5-8 mg/L15-20 mg/L0.1-0.5% TSP
Endotoxin riskNegligibleHigh (requires removal)Negligible
Disulfide fidelity>95%85-90% (post-refolding)>95%
ScalabilityLimited to short sequencesIndustrial-scale feasibleField scalable
Production costHigh (>$5,000/g)Medium ($1,000-2,000/g)Potentially low
Purity profile>98% (HPLC)90-95% (requires polishing)>95% (plant-specific)

Properties

CAS Number

114264-91-4

Product Name

aprotinin, Arg(15)-Glu(52)-

Molecular Formula

C10H15N

Synonyms

aprotinin, Arg(15)-Glu(52)-

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